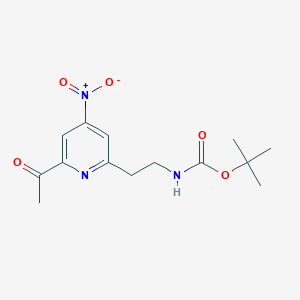
3-(Cyclopropylmethoxy)-2-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethoxy)-2-iodophenol: is an organic compound characterized by the presence of a cyclopropylmethoxy group attached to a phenol ring, which also bears an iodine atom at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-2-iodophenol typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethyl halide.
Introduction of the Iodine Atom: The cyclopropylmethyl halide is then reacted with a phenol derivative under conditions that facilitate the substitution of the halide with an iodine atom. This can be done using reagents such as iodine and a suitable oxidizing agent.
Final Assembly: The resulting intermediate is then subjected to conditions that allow for the formation of the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Cyclopropylmethoxy)-2-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethoxy)-2-iodophenol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its phenolic and cyclopropylmethoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 3-(Cyclopropylmethoxy)-2-chlorophenol
- 3-(Cyclopropylmethoxy)-2-bromophenol
Comparison:
- Structural Differences: The presence of different halogen atoms (iodine, chlorine, bromine) or additional functional groups (difluoromethoxy) can significantly alter the compound’s chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the nature of the halogen atom and the presence of other substituents.
- Applications: While all these compounds may have similar applications in research and industry, their specific uses can differ based on their unique properties.
Propriétés
Formule moléculaire |
C10H11IO2 |
|---|---|
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
3-(cyclopropylmethoxy)-2-iodophenol |
InChI |
InChI=1S/C10H11IO2/c11-10-8(12)2-1-3-9(10)13-6-7-4-5-7/h1-3,7,12H,4-6H2 |
Clé InChI |
LUVUBJPXSLKWTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC=CC(=C2I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)













